molecular formula C25H29N5O9S B2457499 Ethyl 4-((4-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 533871-44-2

Ethyl 4-((4-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2457499
CAS No.: 533871-44-2
M. Wt: 575.59
InChI Key: CJEDWWSFMLGCMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. These groups are likely to influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially participate in a variety of reactions .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antifungal Properties : Novel carbazole derivatives have shown significant antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents. Specifically, compounds with structures related to the queried compound demonstrated activity against various microbial strains, highlighting the therapeutic potential of these molecules in treating infectious diseases (Sharma, Kumar, & Pathak, 2014).

  • Anticancer Potential : Some piperazine-1-carboxylate derivatives were evaluated for their anticancer properties, with certain compounds exhibiting promising activity against human breast cancer cell lines. This indicates a potential role for such compounds in cancer therapy, further research could uncover specific mechanisms of action and therapeutic targets (Rehman et al., 2018).

  • Enzyme Inhibition for Alzheimer’s Disease : N-substituted derivatives of a similar oxadiazole structure were synthesized and evaluated for their potential as drug candidates for Alzheimer’s disease, demonstrating enzyme inhibition activity against acetylcholinesterase. This suggests a promising approach for the development of new therapeutics for neurodegenerative disorders (Rehman et al., 2018).

Mechanism of Action

Without specific context or research, it’s difficult to predict the exact mechanism of action of this compound .

Properties

IUPAC Name

ethyl 4-[4-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O9S/c1-5-38-25(32)29-10-12-30(13-11-29)40(33,34)18-8-6-16(7-9-18)22(31)26-24-28-27-23(39-24)17-14-19(35-2)21(37-4)20(15-17)36-3/h6-9,14-15H,5,10-13H2,1-4H3,(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEDWWSFMLGCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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